Ethyl 2-bromo-3-cyano-4-methylbenzoate
Overview
Description
Ethyl 2-bromo-3-cyano-4-methylbenzoate is an organic compound with a complex structure that includes a bromine atom, a cyano group, and a methyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-bromo-3-cyano-4-methylbenzoate can be synthesized through several methods. One common approach involves the bromination of 3-cyano-4-methylbenzoic acid, followed by esterification with ethanol. The reaction typically requires a brominating agent such as bromine or N-bromosuccinimide (NBS) and a catalyst like iron or aluminum bromide. The esterification step involves the use of an acid catalyst, such as sulfuric acid, to facilitate the reaction between the brominated acid and ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems can also reduce the risk of human error and improve safety.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromo-3-cyano-4-methylbenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH) solutions.
Major Products
Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.
Reduction: Conversion of the cyano group to an amine, resulting in ethyl 2-amino-3-cyano-4-methylbenzoate.
Hydrolysis: Production of 2-bromo-3-cyano-4-methylbenzoic acid.
Scientific Research Applications
Ethyl 2-bromo-3-cyano-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a building block for drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl 2-bromo-3-cyano-4-methylbenzoate depends on its specific application. In chemical reactions, the bromine atom acts as a leaving group, facilitating nucleophilic substitution reactions. The cyano group can participate in various transformations, including reduction to an amine or hydrolysis to a carboxylic acid. The ester group can undergo hydrolysis, releasing the corresponding alcohol and acid.
Comparison with Similar Compounds
Ethyl 2-bromo-3-cyano-4-methylbenzoate can be compared with other similar compounds, such as:
Ethyl 2-bromo-4-cyano-3-methylbenzoate: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.
Mthis compound: The methyl ester analog, which may exhibit different physical properties and reactivity due to the presence of a methyl group instead of an ethyl group.
2-Bromo-3-cyano-4-methylbenzoic acid: The carboxylic acid analog, which can be used in different types of reactions compared to the ester.
This compound stands out due to its unique combination of functional groups, making it a versatile compound for various chemical transformations and applications in scientific research.
Properties
IUPAC Name |
ethyl 2-bromo-3-cyano-4-methylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO2/c1-3-15-11(14)8-5-4-7(2)9(6-13)10(8)12/h4-5H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXPLEWTOUYGTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)C)C#N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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